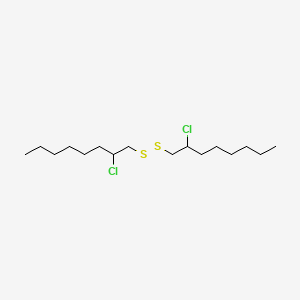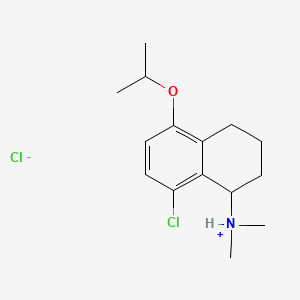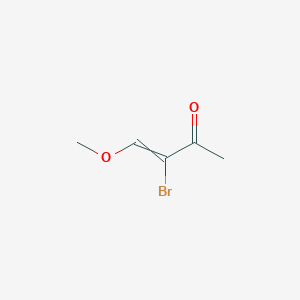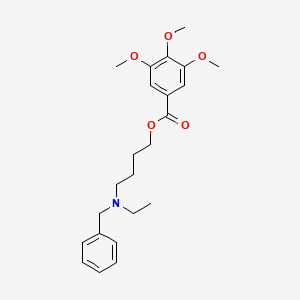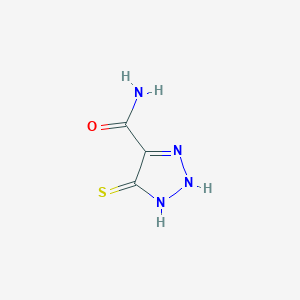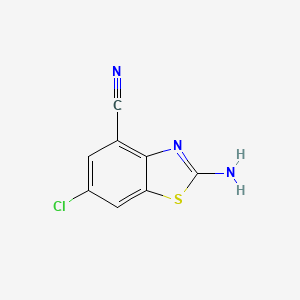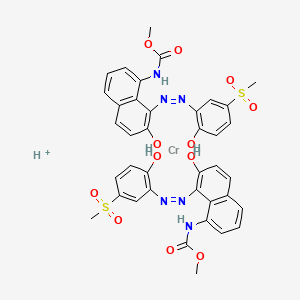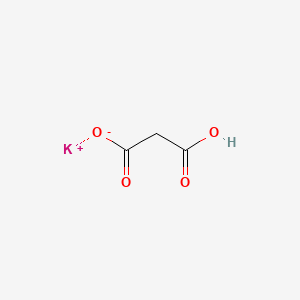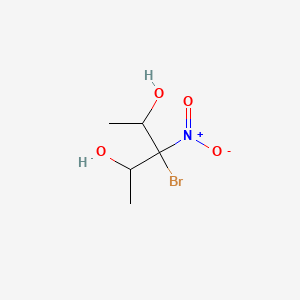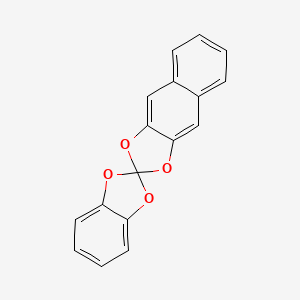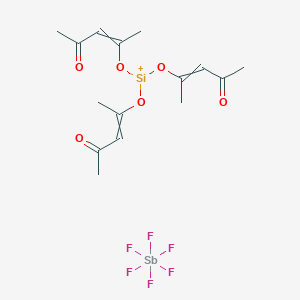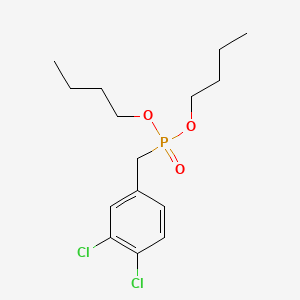
Phosphonic acid, (3,4-dichlorobenzyl)-, dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene is an organic compound with the molecular formula C15H23Cl2O3P and a molecular weight of 353.221 g/mol . It is characterized by the presence of two chlorine atoms and a dibutoxyphosphorylmethyl group attached to a benzene ring. This compound is achiral and does not exhibit optical activity .
Preparation Methods
The synthesis of 1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms or the dibutoxyphosphorylmethyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include halogens, acids, and bases, under controlled temperature and pressure conditions.
Scientific Research Applications
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming intermediates that lead to the final products . The exact molecular targets and pathways depend on the specific reaction conditions and the nature of the substituents involved .
Comparison with Similar Compounds
1,2-Dichloro-4-(dibutoxyphosphorylmethyl)benzene can be compared with other disubstituted benzenes, such as:
1,4-Dichloro-2-nitrobenzene: This compound has similar substitution patterns but different functional groups, leading to distinct chemical properties and reactivity.
1,2-Dichloro-4-nitrobenzene: Another similar compound with different substituents, affecting its chemical behavior and applications.
Properties
CAS No. |
74038-40-7 |
|---|---|
Molecular Formula |
C15H23Cl2O3P |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
1,2-dichloro-4-(dibutoxyphosphorylmethyl)benzene |
InChI |
InChI=1S/C15H23Cl2O3P/c1-3-5-9-19-21(18,20-10-6-4-2)12-13-7-8-14(16)15(17)11-13/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI Key |
VQXIGOHNFWMFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CC1=CC(=C(C=C1)Cl)Cl)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
